2-(3-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine
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Overview
Description
2-(3-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound belongs to the class of isoindolin-1-imines, which are known for their therapeutic and biological activities, such as NR2B-selective NMDA receptor antagonists, thrombin receptor inhibitors, and antiproliferative effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine can be achieved through a catalyst-free, one-pot method involving the cascade three-component condensation of 2-cyanobenzaldehyde, an amine, and an active methylene compound. This reaction is typically carried out at room temperature in an aqueous medium, providing excellent yields (90-98%) with easy purification . Another method involves the condensation of ortho-phthalaldehyde with two primary alkylamines under mild aqueous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocycles.
Medicine: Its antiproliferative effects make it a potential candidate for cancer research and drug development.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine involves its interaction with specific molecular targets and pathways. For instance, as an NR2B-selective NMDA receptor antagonist, it binds to the NR2B subunit of the NMDA receptor, inhibiting its activity and modulating synaptic transmission . Additionally, its role as a thrombin receptor inhibitor involves blocking the thrombin receptor, thereby preventing thrombin-induced platelet aggregation and clot formation .
Comparison with Similar Compounds
Similar Compounds
2-Substituted-3-alkoxyisoindolin-1-imine: Prepared by the three-component reaction of 2-cyanobenzaldehyde, amine, and alcohol.
N-isoindoline-1,3-diones: These compounds have an isoindoline nucleus and carbonyl groups at positions 1 and 3, and are used in pharmaceutical synthesis, herbicides, colorants, dyes, and polymer additives.
Uniqueness
2-(3-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine stands out due to its specific substitution pattern, which imparts unique biological activities and reactivity. Its chlorophenyl group enhances its potential as a therapeutic agent by providing additional sites for interaction with biological targets.
Properties
IUPAC Name |
2-(3-chlorophenyl)-3H-isoindol-1-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c15-11-5-3-6-12(8-11)17-9-10-4-1-2-7-13(10)14(17)16/h1-8,16H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCHZKURTICKTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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